Tirucallol

Übersicht

Beschreibung

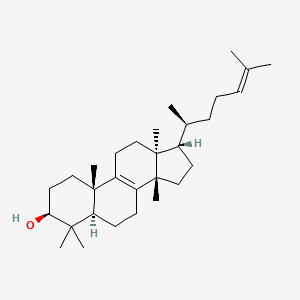

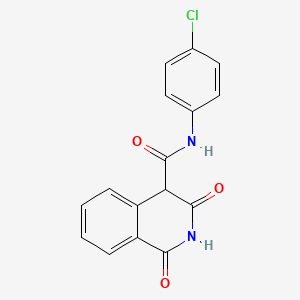

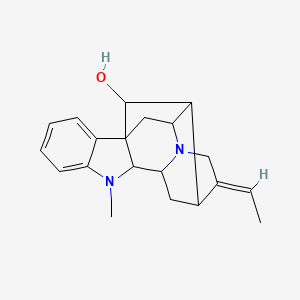

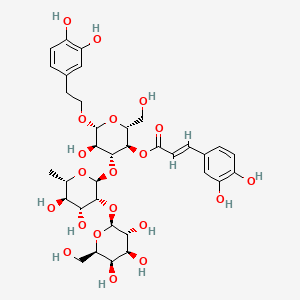

Tirucallol ist eine Triterpenoid-Verbindung, die aus verschiedenen Arten der Gattung Euphorbia isoliert wurde, wie z. B. Euphorbia tirucalli und Euphorbia lactea . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende, antibakterielle und antimykotische Eigenschaften . Die Verbindung hat die Summenformel C30H50O und ein Molekulargewicht von 426,71 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden, darunter die ultraschallgestützte Vernebelungsextraktion in Kombination mit Festphasenextraktion (UANE-SPE) . Diese Methode beinhaltet die Verwendung von Ultraschallwellen, um die Extraktionseffizienz von this compound aus pflanzlichen Materialien zu verbessern. Die experimentellen Bedingungen, wie z. B. die Art des Extraktionslösungsmittels, die Probenmenge, die Art und Menge des Sorbens, die Extraktionszeit und das Volumen des Elutionslösungsmittels, werden optimiert, um hohe Ausbeuten zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus den getrockneten Wurzeln von Euphorbia pekinensis mittels Ethanol-Extraktion . Diese Methode wird durch Reinigungsschritte gefolgt, um this compound in reiner Form zu isolieren. Der Prozess ist so konzipiert, dass er effizient und skalierbar für die großtechnische Produktion ist .

Wissenschaftliche Forschungsanwendungen

Tirucallol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus, darunter die Hemmung der Neutrophilenwanderung und die Unterdrückung entzündungsfördernder Zytokine . Die Verbindung beeinflusst die Expression von Adhäsionsmolekülen wie VCAM-1 und ICAM-1 in TNF-alpha-stimulierten menschlichen Aortenendothelzellen . Zusätzlich hemmt this compound die Phosphorylierung von NF-kB p65, einem wichtigen Regulator der Entzündung .

Wirkmechanismus

Target of Action

Tirucallol, a triterpene isolated from Euphorbia lactea, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of inflammation, and their primary function is to fight infection by ingesting microorganisms and releasing enzymes that kill the pathogens .

Mode of Action

This compound exerts its anti-inflammatory effect by interacting with neutrophils and inhibiting their migration . It also affects macrophage functions. In lipopolysaccharide-stimulated macrophages, non-toxic concentrations of this compound potently inhibit nitrite production . This reduction in nitric oxide is a consequence of the inhibition of inducible nitric oxide synthase expression . This compound also slightly affects the generation of prostaglandin E2 .

Biochemical Pathways

It is known that this compound plays a role in the inflammatory response pathway by inhibiting the migration of neutrophils . It also impacts the nitric oxide pathway by inhibiting the expression of inducible nitric oxide synthase

Pharmacokinetics

In silico studies suggest that this compound has low gastrointestinal absorption, which could impact its bioavailability when administered orally

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By inhibiting neutrophil migration and nitric oxide production, this compound can decrease the inflammatory response . This makes it potentially useful in the treatment of conditions characterized by excessive inflammation.

Biochemische Analyse

Biochemical Properties

Tirucallol interacts with various enzymes and proteins in biochemical reactions. For instance, the genes EutTTS4 and EutTTS5, which encode for euphol/tirucallol and this compound synthase, are highly expressed in leaf and stem tissue . These enzymes play a crucial role in the synthesis of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is likely to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tirucallol can be synthesized through various methods, including ultrasonic-assisted nebulization extraction coupled with solid-phase extraction (UANE-SPE) . This method involves the use of ultrasonic waves to enhance the extraction efficiency of this compound from plant materials. The experimental conditions, such as the type of extraction solvent, sample amount, type and amount of sorbent, extraction time, and volume of the elution solvent, are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the dried roots of Euphorbia pekinensis using ethanol extraction . This method is followed by purification steps to isolate this compound in its pure form. The process is designed to be efficient and scalable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tirucallol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind essenziell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivitäten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen und pH-Werten, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen oxidierte Derivate und reduzierte Formen der Verbindung . Diese Produkte werden oft auf ihre verbesserte biologische Aktivität und potenzielle therapeutische Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Tirucallol ist strukturell ähnlich anderen Triterpenoiden, wie z. B. Euphol, Euphorbol und Lanosterol . Es ist einzigartig in seinen spezifischen biologischen Aktivitäten und Wirkmechanismen. Zum Beispiel:

Euphol: Ähnlich in der Struktur, aber es hat unterschiedliche entzündungshemmende Eigenschaften.

Euphorbol: Bekannt für seine krebshemmenden Aktivitäten.

Lanosterol: In erster Linie für seine Rolle bei der Cholesterinsynthese untersucht.

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen.

Eigenschaften

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-HGKXYCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317294 | |

| Record name | (+)-Tirucallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tirucallol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-46-5 | |

| Record name | (+)-Tirucallol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirucallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tirucallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tirucallol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134.5 °C | |

| Record name | Tirucallol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities associated with tirucallol?

A1: this compound has demonstrated notable anti-inflammatory [, ] and antifungal [] activities. Additionally, research suggests potential antidiabetic and anticholinesterase properties [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies using human aortic endothelial cells (HAEC) show that this compound significantly inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), both crucial for leukocyte adhesion and atherogenesis [, ]. Furthermore, this compound reduces monocyte binding to TNF-α stimulated HAECs and attenuates the phosphorylation of NFkB p65, a key inflammatory signaling molecule [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H50O, and its molecular weight is 426.72 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: this compound is commonly characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , ], and infrared (IR) spectroscopy []. These methods provide insights into the compound's structure, purity, and presence in complex mixtures.

Q5: What are the primary natural sources of this compound?

A5: this compound is found in various plant species, notably those belonging to the Euphorbia genus. Significant sources include Euphorbia tirucalli [, , , , , ], Euphorbia kansui [, ], and Pistacia vera (Pistachio) [].

Q6: How is this compound biosynthesized in plants?

A6: this compound biosynthesis involves the cyclization of the triterpene precursor squalene, a process catalyzed by oxidosqualene cyclases (OSCs) [, ]. Research on Euphorbia tirucalli identified EtOSC5 as a key OSC involved in this compound production, yielding both this compound and its isomer euphol [].

Q7: Have computational methods been used to study this compound?

A8: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with specific targets. One study explored the binding of this compound with the ecdysone receptor of lepidopteran pests []. The results suggested potential for this compound to act as an ecdysone agonist or antagonist, offering insights into its insecticidal properties.

Q8: What analytical methods are employed to quantify this compound?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in plant materials and extracts [, , ]. This method allows for the separation and quantification of this compound from other compounds present in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)

![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)